Technical Guide: Molecular Structure and Weight of 4,6-dibromo-5-methoxy-1H-indole
Technical Guide: Molecular Structure and Weight of 4,6-dibromo-5-methoxy-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone heterocyclic system in medicinal chemistry, forming the scaffold for numerous natural products and synthetic pharmaceuticals. Its electronic properties and structural versatility make it a privileged structure in drug design. This guide provides a detailed technical overview of a specific, polysubstituted derivative: 4,6-dibromo-5-methoxy-1H-indole. We will delineate its precise molecular structure, confirm its molecular weight, discuss the principles of its structural verification through modern spectroscopic methods, and propose a logical, field-proven synthetic strategy. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds.
Molecular Identity of 4,6-dibromo-5-methoxy-1H-indole
The unambiguous identification of a chemical entity begins with its fundamental molecular formula and a precise calculation of its mass. These parameters are critical for experimental design, reaction stoichiometry, and analytical characterization.
Molecular Formula and Weight
The structure of 4,6-dibromo-5-methoxy-1H-indole incorporates a bicyclic indole core, two bromine atoms, and one methoxy group. Based on its constituent atoms (9 Carbon, 8 Hydrogen, 2 Bromine, 1 Nitrogen, 1 Oxygen), the molecular characteristics are defined as follows:
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂NO | Calculated |
| Exact Mass | 304.9000 g/mol | Calculated |
| Molecular Weight | 305.98 g/mol | Calculated |
Causality Note: The molecular weight is the sum of the average atomic masses of all atoms in the molecule. The exact mass, calculated using the mass of the most abundant isotopes, is crucial for high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a newly synthesized compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, providing definitive evidence of its dibrominated nature.
Structural Elucidation
The name 4,6-dibromo-5-methoxy-1H-indole precisely describes the arrangement of substituents on the indole ring system. The numbering of the indole nucleus follows established IUPAC conventions, starting from the nitrogen atom as position 1.
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Indole Core: A bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.
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Substituents:
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A bromine atom at position C4.
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A methoxy group (-OCH₃) at position C5.
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A bromine atom at position C6.
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A hydrogen atom on the nitrogen at position N1 (denoted by 1H).
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Caption: 2D representation of 4,6-dibromo-5-methoxy-1H-indole.
Principles of Structural Verification
In any drug discovery or chemical research workflow, the synthesis of a target molecule must be followed by rigorous structural confirmation. For a molecule like 4,6-dibromo-5-methoxy-1H-indole, a combination of mass spectrometry and NMR spectroscopy would provide irrefutable proof of its identity.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) serves to confirm the elemental composition. The experimentally determined exact mass should align with the calculated value (304.9000 g/mol for C₉H₈⁷⁹Br₂NO) within a narrow tolerance (typically <5 ppm). Furthermore, the presence of two bromine atoms creates a highly distinctive isotopic cluster. Natural bromine is a mixture of nearly equal parts ⁷⁹Br and ⁸¹Br, leading to three main peaks in the mass spectrum for the molecular ion:
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M+ peak: Corresponding to the molecule with two ⁷⁹Br atoms.
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M+2 peak: Corresponding to one ⁷⁹Br and one ⁸¹Br atom (highest intensity).
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M+4 peak: Corresponding to two ⁸¹Br atoms. The relative intensity ratio of approximately 1:2:1 for this cluster is a hallmark of a dibrominated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2]
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals confirming the structure:
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A singlet integrating to 3 protons around 3.8-4.0 ppm, corresponding to the methoxy (-OCH₃) group.
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A singlet for the aromatic proton at C7, as it has no adjacent protons for coupling.
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Two doublets in the aromatic region corresponding to the protons at C2 and C3 of the pyrrole ring, showing coupling to each other.
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A broad singlet at higher chemical shift (>10 ppm) for the N-H proton of the indole ring.
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¹³C NMR: The carbon NMR spectrum would confirm the presence of nine distinct carbon atoms. The chemical shifts would be influenced by the substituents; for instance, the carbon attached to the oxygen of the methoxy group (C5) would appear at a high chemical shift (downfield), while the carbons bonded to the electronegative bromine atoms (C4 and C6) would also be shifted accordingly.[3]
Synthetic Strategy Overview
While numerous methods exist for constructing the indole core, a practical and efficient approach for synthesizing 4,6-dibromo-5-methoxy-1H-indole involves the late-stage halogenation of a readily available precursor, 5-methoxy-1H-indole.
Retrosynthetic Analysis & Rationale
The strategy hinges on the principles of electrophilic aromatic substitution on the electron-rich indole ring. The methoxy group at C5 is an activating, ortho-, para- directing group. In the context of the indole ring system, electrophilic substitution preferentially occurs at the C3 position. However, if the C3 position is blocked or if forcing conditions are used, substitution can occur on the benzene portion of the ring. The C4 and C6 positions are ortho and para to the activating methoxy group, making them susceptible to electrophilic attack.
Causality of Experimental Choice: Using a precursor like 5-methoxy-1H-indole is advantageous because it is commercially available and sets the key C5 substituent from the start. The challenge then becomes the regioselective introduction of two bromine atoms at the C4 and C6 positions. This can be achieved by using a suitable brominating agent. N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate solvent are standard choices for this transformation.
Proposed Synthetic Workflow
The proposed synthesis is a direct, one-step electrophilic bromination.
Caption: Proposed workflow for the synthesis of the target molecule.
Conceptual Experimental Protocol
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Dissolution: Dissolve 5-methoxy-1H-indole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction's exothermicity and improve selectivity.
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Reagent Addition: Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (approximately 2.2 equivalents), portion-wise to the stirred solution. The slow addition helps maintain temperature control and prevents over-bromination or side reactions.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
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Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any excess bromine.
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Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product would then be purified using column chromatography on silica gel to isolate the pure 4,6-dibromo-5-methoxy-1H-indole.
This self-validating protocol includes monitoring and purification steps essential for confirming the successful synthesis and obtaining a sample of high purity for subsequent research and development.
Conclusion
4,6-dibromo-5-methoxy-1H-indole is a precisely defined chemical structure with a molecular formula of C₉H₈Br₂NO and a molecular weight of 305.98 g/mol . Its identity can be unequivocally confirmed through a combination of high-resolution mass spectrometry and NMR spectroscopy. The logical synthetic route via electrophilic bromination of 5-methoxy-1H-indole provides a reliable method for its preparation. This guide offers the foundational chemical and strategic information necessary for scientists to synthesize, identify, and utilize this compound in advanced research and drug development programs.
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